3-{5-Methyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1lambda6,2-benzothiazole-1,1-dione
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Overview
Description
3-{5-Methyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1lambda6,2-benzothiazole-1,1-dione is a complex organic compound that features a unique structure combining a pyrrolo[3,4-c]pyrrole core with a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-Methyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1lambda6,2-benzothiazole-1,1-dione typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-{5-Methyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1lambda6,2-benzothiazole-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
3-{5-Methyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1lambda6,2-benzothiazole-1,1-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 3-{5-Methyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- rac-Methyl (3aR,6aS)-5-methyl-4,6-dioxo-3-(o-tolyl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylate
- 4-(5-Methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)aniline
Uniqueness
3-{5-Methyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1lambda6,2-benzothiazole-1,1-dione is unique due to its combination of a pyrrolo[3,4-c]pyrrole core with a benzothiazole moiety. This structural feature imparts specific chemical and biological properties
Properties
IUPAC Name |
5-(1,1-dioxo-1,2-benzothiazol-3-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-16-13(18)9-6-17(7-10(9)14(16)19)12-8-4-2-3-5-11(8)22(20,21)15-12/h2-5,9-10H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISDCXYVTMGPAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CN(CC2C1=O)C3=NS(=O)(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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